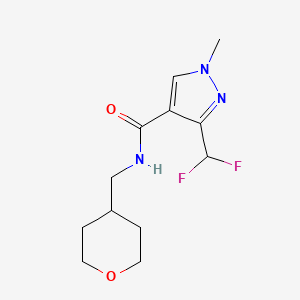
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery.
Mecanismo De Acción
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide exerts its effects through the inhibition of specific enzymes, such as DPP-4 and cathepsin K. DPP-4 is involved in the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. Inhibition of DPP-4 by 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can lead to increased levels of incretin hormones and improved glucose regulation. Cathepsin K is involved in the breakdown of bone tissue, and inhibition of this enzyme by 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can lead to decreased bone resorption.
Biochemical and Physiological Effects:
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes such as DPP-4 and cathepsin K, 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has also been shown to have anti-inflammatory properties. It has been suggested that 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide is its specificity for certain enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide. One area of interest is the development of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide-based drugs for the treatment of diabetes and other metabolic disorders. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide and its potential effects on other physiological processes.
Métodos De Síntesis
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with oxan-4-ylmethylamine in the presence of a catalyst such as triethylamine (TEA).
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and cathepsin K, which are involved in the regulation of glucose metabolism and bone resorption, respectively. 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-17-7-9(10(16-17)11(13)14)12(18)15-6-8-2-4-19-5-3-8/h7-8,11H,2-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTWYMVMCAAKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

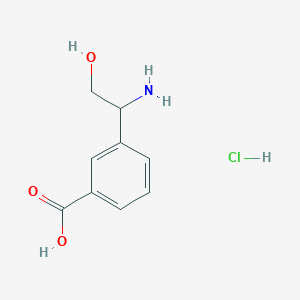
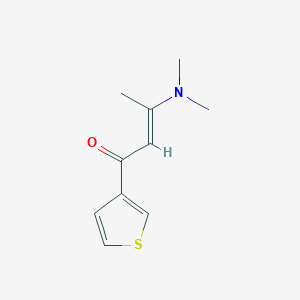
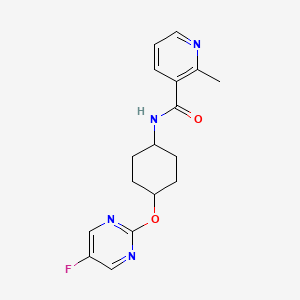
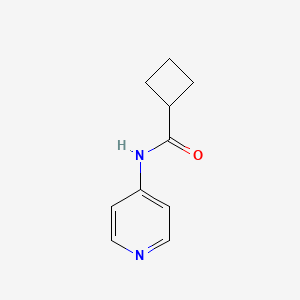

![5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604993.png)
![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2604994.png)
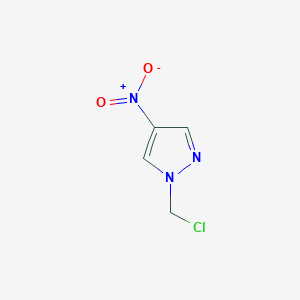

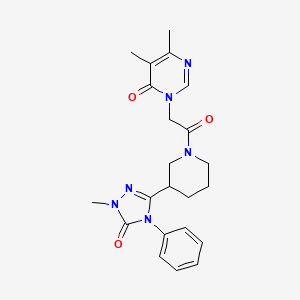
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2604999.png)
![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)
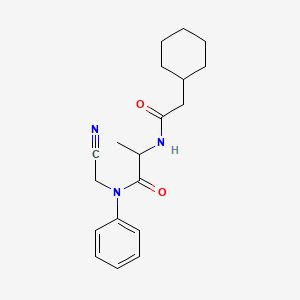
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605006.png)